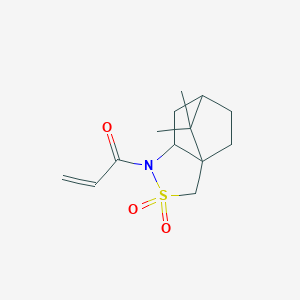

N-Acryloyl-(2S)-bornane-10,2-sultam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h4,9-10H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWKUFBZHFLMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development of Bornane 10,2 Sultam Chiral Auxiliaries and Their Precursors

The foundation for N-Acryloyl-(2S)-bornane-10,2-sultam lies in the development of its parent compound, bornane-10,2-sultam, often referred to as camphorsultam. wikipedia.org This chiral auxiliary is derived from camphor (B46023), a readily available natural product. The initial synthesis involved the catalytic hydrogenation of (-)-(camphorsulfonyl)imine using Raney Nickel. wikipedia.orgorgsyn.org However, a significant advancement came from the work of Wolfgang Oppolzer and his colleagues, who introduced a more efficient and stereoselective method using lithium aluminum hydride for the reduction of camphorsulfonylimine. wikipedia.orgorgsyn.org This improved procedure stereoselectively yields the desired exo isomer due to the steric hindrance from one of the methyl groups on the camphor skeleton. wikipedia.org In recognition of his pioneering work in its development and application in asymmetric synthesis, bornane-10,2-sultam is widely known as Oppolzer's sultam. wikipedia.orgchempedia.info Both enantiomers, (1R)-(+)- and (1S)-(-)-2,10-camphorsultam, are commercially available, enhancing their versatility in synthesizing a wide range of target molecules. wikipedia.org

Fundamental Principles of Chiral Auxiliary Controlled Asymmetric Induction

Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over another. spjainsasaram.co.in Chiral auxiliaries are a key tool in achieving this, acting as temporary chiral guides that are covalently attached to a substrate. york.ac.ukegyankosh.ac.in The fundamental principle behind their effectiveness lies in creating a rigid and well-defined chiral environment around the reactive center of the substrate. rsc.org This steric and electronic bias forces an incoming reagent to approach from a specific face, resulting in a highly stereoselective transformation. spjainsasaram.co.inrsc.org

Several factors contribute to the efficacy of a chiral auxiliary:

Efficient Installation and Removal: The auxiliary must be easily attached to the substrate and subsequently cleaved under mild conditions without affecting the newly formed stereocenter. york.ac.uk

High Diastereoselectivity: It must effectively control the stereochemical outcome of the reaction, leading to high diastereomeric or enantiomeric excess. york.ac.uk

Structural Rigidity: A conformationally rigid structure is crucial for predictable and effective shielding of one face of the reactive center. wikipedia.org

Recoverability: For economic viability, the chiral auxiliary should be recoverable and reusable. york.ac.uk

The stereochemical outcome of a reaction controlled by a chiral auxiliary can be governed by either kinetic or thermodynamic control, where the relative energies of the transition states or the final products, respectively, determine the major stereoisomer formed. rsc.org

Overview of N Acryloyl 2s Bornane 10,2 Sultam’s Significance in Stereoselective Transformations

Practical Methods for N-Acylation of Bornane-10,2-sultam

The most direct and widely used method for the N-acylation of bornane-10,2-sultam involves the reaction of the sultam with an acyl chloride. This transformation is typically achieved by first deprotonating the weakly acidic N-H bond of the sultam with a strong base to form a nucleophilic amide anion. This anion then readily reacts with an electrophilic acylating agent, such as an acyl chloride, to furnish the desired N-acyl sultam.

Commonly used bases for the deprotonation step include sodium hydride (NaH) or organolithium reagents like n-butyllithium (n-BuLi). The reaction is generally performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to prevent side reactions.

A practical method for the N-acylation of bornane-2,10-sultam has been developed, which is applicable to the synthesis of a range of N-acyl derivatives. researchgate.net For instance, the reaction of N-substituted-N-(p-toluene) sulfonamides with acetyl chloride or bromoacetyl bromide in the presence of a catalytic amount of anhydrous zinc chloride (ZnCl₂) provides the N-acylated products in good yields. researchgate.net While this specific example uses a toluenesulfonamide, the principle of using a Lewis acid catalyst presents a viable alternative to strong base-mediated acylations for sultams.

The general approach for synthesizing various N-acyl sultams is summarized in the table below.

| Starting Sultam | Acylating Agent | Typical Base/Catalyst | Resulting N-Acyl Sultam |

| (2S)-Bornane-10,2-sultam | Acryloyl chloride | NaH or n-BuLi | This compound |

| (2R)-Bornane-10,2-sultam | Acetyl chloride | ZnCl₂ (cat.) | N-Acetyl-(2R)-bornane-10,2-sultam |

| (2R)-Bornane-10,2-sultam | Propionyl chloride | NaH or n-BuLi | N-Propionyl-(2R)-bornane-10,2-sultam |

| (2S)-Bornane-10,2-sultam | Bromoacetyl bromide | ZnCl₂ (cat.) | N-Bromoacetyl-(2S)-bornane-10,2-sultam |

Synthesis of N-Glyoxyloyl-(2R)-bornane-10,2-sultam and Analogues

A highly efficient synthesis for the chiral building block N-glyoxyloyl-(2R)-bornane-10,2-sultam has been reported. researchgate.netresearchgate.net This method proceeds from the parent (2R)-bornane-10,2-sultam and involves a key crystalline precursor, a hemiacetal, which is formed in a diastereomerically pure state. researchgate.netresearchgate.net The structure of this stable hemiacetal intermediate has been confirmed by X-ray analysis. researchgate.netresearchgate.net

The synthesis pathway can be outlined as follows:

Reaction of (2R)-bornane-10,2-sultam with a suitable glyoxylic acid derivative to form the stable, crystalline hemiacetal precursor.

Conversion of the isolated, diastereomerically pure hemiacetal into the target N-glyoxyloyl-(2R)-bornane-10,2-sultam. researchgate.netresearchgate.net

This specific derivative has proven to be a highly effective chiral inducer in various asymmetric reactions. researchgate.net The adducts resulting from reactions involving N-glyoxyloyl-(2R)-bornane-10,2-sultam are valuable starting materials for the synthesis of natural products. researchgate.net

| Reactant | Intermediate | Final Product |

| (2R)-Bornane-10,2-sultam | Crystalline Hemiacetal Precursor | N-Glyoxyloyl-(2R)-bornane-10,2-sultam |

Preparation of N-Crotonoyl and Other N-Enoyl Bornane-10,2-sultam Derivatives

The synthesis of N-enoyl bornane-10,2-sultam derivatives, such as N-acryloyl and N-crotonoyl sultams, follows the general N-acylation protocol. These α,β-unsaturated derivatives are particularly important as they serve as key reactants in asymmetric transformations, including Diels-Alder reactions, conjugate additions, and aldol reactions. researchgate.netchemicalbook.com

The preparation of N-crotonoyl-(+)-camphor-derived sultam is readily achieved by reacting the chiral bornane-10,2-sultam auxiliary with crotonoyl chloride. jlu.edu.cn This product subsequently reacts with Grignard reagents in Michael addition reactions to produce β-chiral alkanoic acids and alcohols after cleavage of the auxiliary. jlu.edu.cn

Similarly, this compound, the titular compound, is prepared via the reaction of (2S)-bornane-10,2-sultam with acryloyl chloride. These N-enoyl derivatives are widely employed as dienophiles in asymmetric Diels-Alder reactions. chemicalbook.com

The table below details the synthesis of representative N-enoyl sultams.

| Starting Sultam | Enoyl Chloride | Product | Key Application |

| (2S)-Bornane-10,2-sultam | Acryloyl chloride | This compound | Asymmetric Diels-Alder Reactions chemicalbook.com |

| (+)-Bornane-10,2-sultam | Crotonoyl chloride | N-Crotonoyl-(+)-bornane-10,2-sultam | Asymmetric Michael Additions jlu.edu.cn |

Diels-Alder Cycloadditions Mediated by N-Acryloyl Bornane-10,2-sultams

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful tools for the construction of six-membered rings. The use of this compound as the dienophile introduces chirality, enabling the formation of enantiomerically enriched products. The sultam auxiliary exerts profound control over the facial selectivity of the cycloaddition, leading to high diastereoselectivity in the resulting cycloadducts.

Intermolecular [4+2] Cycloadditions with Conjugated Dienes

This compound has been extensively used as a chiral acrylate (B77674) equivalent in intermolecular Diels-Alder reactions. Its reliability in inducing high levels of stereocontrol has made it a staple in the synthesis of complex chiral molecules. harvard.edu The resulting cycloadducts are typically crystalline solids, which facilitates their purification by recrystallization. Furthermore, the chiral auxiliary can be efficiently removed under mild conditions, such as reduction or hydrolysis, and recovered for reuse. harvard.edu

Lewis acids play a dual, critical role in the Diels-Alder reactions of this compound. Firstly, they act as catalysts, significantly accelerating the reaction rate. This allows many reactions to proceed at low temperatures, which enhances selectivity. uchicago.edunih.gov The acceleration is achieved through the coordination of the Lewis acid to the carbonyl oxygen of the acryloyl group. uchicago.edunih.gov This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), strengthening the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO) and reducing the activation energy of the reaction. mdpi.com

Secondly, and crucially for asymmetric synthesis, Lewis acids enforce a specific conformation of the dienophile, which dramatically enhances diastereoselectivity. The Lewis acid chelates between the carbonyl oxygen and the sulfonyl oxygen of the sultam auxiliary. chemtube3d.com This locks the acryloyl moiety into a rigid s-cis conformation. This chelated complex presents two sterically distinct faces for the incoming diene, leading to highly selective cycloaddition. harvard.edu For instance, the reaction between this compound and cyclopentadiene (B3395910) in the presence of diethylaluminum chloride (Et₂AlCl) yields the endo adduct with a diastereomeric excess (d.e.) of over 97%. harvard.edu

| Lewis Acid | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) (%) |

| None (Thermal) | 25 | ~80:20 | Moderate |

| Et₂AlCl | -78 to -20 | >99:1 | >97.4 |

| TiCl₄ | -78 | >99:1 | >98 |

| BF₃·OEt₂ | -78 | >95:5 | ~90 |

This table presents typical data for the Diels-Alder reaction between this compound and cyclopentadiene, illustrating the significant improvement in selectivity with Lewis acid catalysis.

The stereochemical outcome of the Diels-Alder reaction is dictated by the rigid conformation of the Lewis acid-chelated this compound. harvard.edu In the chelated intermediate, the bulky bornane skeleton effectively shields one face (the si-face) of the double bond. Consequently, the diene is directed to approach from the less sterically hindered bottom face (the re-face), resulting in excellent facial selectivity. chemtube3d.com The reaction typically favors the formation of the endo product, a preference explained by secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile in the transition state. youtube.com

When an unsymmetrical diene is used, the reaction's regioselectivity must also be considered. masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of the diene and dienophile, specifically the alignment of the atoms with the largest coefficients in the diene's HOMO and the dienophile's LUMO. chemtube3d.comchemtube3d.com For a 1-substituted diene like 1-methoxybuta-1,3-diene, the largest HOMO coefficient is on the C4 carbon. This leads to the preferential formation of the "ortho" or 1,2-adduct. purdue.edu

The methodology has proven effective with a range of conjugated dienes, from highly reactive cyclic dienes to less reactive acyclic ones. harvard.edu

Cyclopentadiene: As a highly reactive cyclic diene, its reaction with this compound is a benchmark for asymmetric Diels-Alder reactions. Catalyzed by Lewis acids like Et₂AlCl or TiCl₄, the reaction proceeds with exceptional levels of diastereoselectivity (>95% d.e.) and complete endo selectivity. harvard.edunih.gov

1-Methoxybuta-1,3-diene: This acyclic diene demonstrates the regiochemical control of the reaction. In the presence of a Lewis acid, it reacts to give the "ortho" adduct as the major regioisomer with high stereoselectivity. purdue.eduthieme-connect.de The resulting cyclohexene (B86901) derivative is a valuable synthetic intermediate.

| Diene | Lewis Acid | Major Product(s) | Diastereoselectivity (d.e. %) | Regioselectivity |

| Cyclopentadiene | Et₂AlCl | endo cycloadduct | >97 | Not Applicable |

| 1-Methoxybuta-1,3-diene | TiCl₄ | "ortho" endo cycloadduct | >90 | >95:5 (ortho:meta) |

| Isoprene | Et₂AlCl | "para" endo cycloadduct | >94 | >90:10 (para:meta) |

This interactive table summarizes the outcomes for the Lewis acid-catalyzed Diels-Alder reaction of this compound with various dienes.

Intramolecular Diels-Alder Reactions

The Oppolzer sultam auxiliary is also a powerful stereodirecting group in intramolecular Diels-Alder (IMDA) reactions. harvard.edu In this variant, the diene and dienophile are tethered within the same molecule, and the cycloaddition leads to the formation of complex bicyclic or polycyclic systems. masterorganicchemistry.com The principles of stereocontrol observed in the intermolecular reactions generally translate to the intramolecular version. The sultam auxiliary, particularly when chelated to a Lewis acid, dictates the facial selectivity of the dienophile, thereby controlling the stereochemistry at the newly formed ring junctions. harvard.edunih.gov

Research has shown that the camphor-derived sultam auxiliary can be successfully applied to these intramolecular reactions. For example, a triene substrate incorporating the sultam auxiliary undergoes cyclization upon treatment with diethylaluminum chloride at -20°C. The reaction yields a bicyclic product with very high diastereoselectivity, favoring one of the two possible endo diastereomers. harvard.edu

| Product Diastereomers | Diastereomeric Ratio | Isolated Yield (%) |

| Endo I + Endo II | >97.4 : 2.5 | 94 |

Data for the EtAlCl₂-catalyzed intramolecular Diels-Alder reaction of a triene bearing a (2S)-bornane-10,2-sultam auxiliary. "Endo I" refers to the major, crystallized product with >99% d.e. harvard.edu

Aza-Diels-Alder Reactions Utilizing Chiral Azirine Carboxylates with Sultam Auxiliaries

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is incorporated into either the diene or the dienophile, leading to the synthesis of nitrogen-containing heterocyclic compounds. While this compound is a prominent chiral auxiliary in standard and hetero-Diels-Alder reactions, a review of the scientific literature did not yield specific research findings on its application in aza-Diels-Alder reactions that specifically utilize chiral azirine carboxylates as the reaction partner. Further research may be required to explore this particular synthetic transformation.

1,3-Dipolar Cycloadditions Employing N-Acryloyl Bornane-10,2-sultams

This compound serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, facilitating high levels of facial diastereoselectivity. The bulky and conformationally rigid sultam auxiliary effectively shields one face of the acryloyl double bond, directing the approach of the 1,3-dipole to the opposite face. This strategy is widely used for the asymmetric synthesis of five-membered heterocyclic rings.

The [3+2] cycloaddition between N-acryloyl bornane-10,2-sultam and nitrile oxides provides a reliable route to chiral 2-isoxazolines, which are valuable intermediates in organic synthesis. rsc.orggoogle.com The stereochemical outcome of these reactions is highly dependent on the conformation of the dipolarophile and the electronic properties of the reacting partners. researchgate.net

Research has demonstrated that the electronic nature of substituents on the nitrile oxide has a predictable, albeit small, influence on the diastereoselectivity of its cycloaddition with this compound. researchgate.net In the reaction with para-substituted phenyl-nitrile oxides, a trend was observed where electron-donating groups on the nitrile oxide resulted in higher diastereomeric excess (d.e.) compared to electron-withdrawing groups. researchgate.net For instance, the reaction with a p-dimethylamino (p-Me₂N) substituted phenyl-nitrile oxide, an electron-donating group, yielded a 72% d.e. In contrast, the use of electron-withdrawing groups like p-fluoro (p-F) and p-nitro (p-NO₂) led to lower selectivities of 65% d.e. and 60% d.e., respectively. researchgate.net This effect is rationalized by the participation of the more reactive but less stable syn-s-cis conformer of the N-acryloyl sultam in the reaction pathway. researchgate.net

Table 1: Influence of Phenyl-Nitrile Oxide Substituent on Diastereoselectivity

| Nitrile Oxide Substituent (p-X-C₆H₄NO) | Diastereomeric Excess (d.e.) |

|---|---|

| p-Me₂N | 72% |

| p-F | 65% |

| p-NO₂ | 60% |

Data sourced from research on electronically modified phenyl-nitrile oxide cycloadditions. researchgate.net

The diastereoselectivity of these cycloadditions can be dramatically enhanced through the principle of cooperative asymmetric induction. By using a bis-fumaroyl derivative of (2R)-bornane- rsc.orgrsc.org-sultam, where two chiral auxiliaries are employed, the diastereoselectivity of the addition of phenyl nitrile oxide surged to an outstanding 98% d.e. researchgate.net This demonstrates a powerful strategy where the reinforcing influence of two chiral prosthetic groups leads to a nearly complete transfer of stereochemical information. researchgate.net

The asymmetric 1,3-dipolar cycloaddition of nitrones to chiral alkenes is a well-established method for synthesizing enantiomerically enriched isoxazolidines, which are versatile precursors to β-amino acids and γ-amino alcohols. mdpi.comresearchgate.net The general strategy involves using a chiral auxiliary on the alkene to direct the approach of the nitrone, thereby controlling the stereochemistry of the newly formed chiral centers. Current time information in Bangalore, IN. While this compound is an excellent chiral dipolarophile for such reactions, specific literature detailing its cycloaddition with nitrones derived directly from amino acids is not extensively documented. However, the principle remains a logical extension of its proven utility. The reaction would be expected to proceed with high diastereoselectivity, affording chiral isoxazolidine (B1194047) adducts that can be subsequently cleaved to yield valuable, non-proteinogenic β-amino acids. mdpi.com

Stereoselective Cycloadditions with Nitrile Oxides

Asymmetric Aldol and Related Carbonyl Addition Reactions

The bornane sultam chiral auxiliary is a cornerstone in the field of asymmetric aldol reactions, enabling the synthesis of complex polyketide natural products and other chiral molecules. While the N-acryloyl derivative is primarily a Michael acceptor, the related N-acyl sultams (e.g., N-propionyl or N-acetyl) are routinely used to generate chiral enolates for highly stereoselective aldol additions.

The use of N-acyl bornane-10,2-sultams in aldol reactions allows for the predictable and highly selective synthesis of syn-aldol adducts, which are often crystalline and diastereomerically pure. Current time information in Bangalore, IN. A key feature of this methodology is the ability to control the absolute configuration of the product by carefully selecting the enolate counterion. The reaction proceeds via a rigid, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model, where the sultam auxiliary dictates the facial selectivity.

When the N-propionyl bornane sultam is enolized with a boron reagent like dibutylboron triflate ((n-Bu)₂BOTf), the resulting (Z)-boron enolate reacts with an aldehyde to give the syn-aldol adduct with one specific absolute configuration. Conversely, forming a lithium or tin(IV) enolate leads to the opposite syn-aldol enantiomer. This powerful control allows access to either enantiomer of the aldol product from a single chiral auxiliary. The auxiliary can then be cleaved reductively or by hydrolysis to provide enantiomerically pure 1,3-diols or β-hydroxy esters, respectively, with the valuable sultam being recovered for reuse.

Table 2: Control of Aldol Product Stereochemistry by Enolate Counterion

| Enolate Counterion (M) | Resulting Product Configuration |

|---|---|

| Boron (B) | syn-aldol (Product A) |

| Lithium (Li) or Tin (Sn(IV)) | syn-aldol (Product B, enantiomer of A) |

Based on Oppolzer's sultam-directed aldol reactions.

Stereoselective α-Hydroxylation of Amides Derived from Bornane Sultam

The asymmetric α-hydroxylation of carbonyl compounds to produce enantiomerically enriched α-hydroxy acids is a crucial transformation in organic synthesis. A highly diastereoselective method for the α-hydroxylation of amides involves the use of Oppolzer's sultam as a chiral auxiliary. researchgate.net This process typically begins with the deprotonation of an N-acyl-(2S)-bornane-10,2-sultam using a strong base to form a chiral enolate. This enolate then reacts with an electrophilic oxygen source, such as a molybdenum-based oxidant, to introduce the hydroxyl group.

The steric bulk of the sultam auxiliary directs the approach of the oxidant, leading to high diastereoselectivity in the product. researchgate.net The resulting α-hydroxylated products are often crystalline, which facilitates purification by recrystallization. researchgate.net Furthermore, the chiral auxiliary can be efficiently recycled, enhancing the practicality and scalability of this method. researchgate.net

Table 1: Diastereoselective α-Hydroxylation of N-Acyl Sultams

| N-Acyl Group | Base | Oxidant | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| Phenylacetyl | KHMDS | MoOPH | >20:1 | 85% |

| 3-Phenylpropionyl | KHMDS | MoOPH | >20:1 | 88% |

This table presents representative data on the stereoselective α-hydroxylation of N-acyl sultams, highlighting the high diastereoselectivity achieved. researchgate.net

Nitroaldol (Henry) Reactions with N-Glyoxyloyl-(2R)-bornane-10,2-sultam

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. When N-glyoxyloyl-(2R)-bornane-10,2-sultam is used as the chiral carbonyl component, the reaction proceeds with a high degree of stereocontrol. researchgate.net This makes it a valuable method for synthesizing chiral nitroalcohols, which are versatile intermediates in the synthesis of amino alcohols and other important compounds. researchgate.netresearchgate.net

In these reactions, N-glyoxyloyl-(2R)-bornane-10,2-sultam has demonstrated its effectiveness as a chiral inducer. researchgate.netresearchgate.net The reaction with simple nitro compounds yields diastereoisomeric nitroalcohols with high asymmetric induction. researchgate.net Studies have shown that the major diastereoisomers possess a syn relative configuration and an absolute configuration of (2S) at the newly formed stereocenter bearing the hydroxyl group. researchgate.net

Morita-Baylis-Hillman Reactions of Chiral Glyoxylic Acid Derivatives

The Morita-Baylis-Hillman (MBH) reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde. The use of chiral glyoxylic acid derivatives, such as those incorporating the bornane sultam auxiliary, allows for asymmetric versions of this reaction. These reactions are crucial for the synthesis of densely functionalized, chiral molecules.

While specific examples detailing the use of N-glyoxyloyl-(2R)-bornane-10,2-sultam in MBH reactions are part of ongoing research, the general principle involves the reaction of the chiral glyoxylate (B1226380) with an activated alkene in the presence of a nucleophilic catalyst. The steric hindrance provided by the sultam auxiliary is expected to direct the stereochemical course of the reaction, leading to the formation of chiral β-hydroxy-α-methylene carbonyl compounds with high diastereoselectivity. The reaction of secondary N-alkyl acrylamides in MBH reactions has been studied, revealing the need to balance the desired coupling with potential side reactions like the Cannizzaro reaction of the aldehyde. academie-sciences.fr

Asymmetric Ene Reactions and Other Pericyclic Processes

Diastereoselective Ene Reactions of N-Glyoxyloyl-(2R)-bornane-10,2-sultam

The asymmetric ene reaction is a powerful method for stereoselective carbon-carbon bond formation. N-Glyoxyloyl-(2R)-bornane-10,2-sultam has been shown to be an effective chiral glyoxylate equivalent in Lewis acid-catalyzed ene reactions. researchgate.netresearchgate.net

The reaction of N-glyoxyloyl-(2R)-bornane-10,2-sultam with alkenes like 1-pentene (B89616) and 1-hexene (B165129), in the presence of a Lewis acid, results in diastereoisomeric mixtures of the corresponding ene products. researchgate.netresearchgate.net Notably, these reactions predominantly yield products with the (S) absolute configuration at the newly generated stereocenter. researchgate.netresearchgate.net The stereochemical outcome is influenced by the choice of Lewis acid and the reaction conditions. The absolute configuration of the major products has been confirmed through X-ray analysis and chemical correlation. researchgate.netresearchgate.net

Chiral Auxiliary-Mediated Claisen Rearrangements for All-Carbon Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.gov The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, offers a powerful method for carbon-carbon bond formation, and its asymmetric variants have been extensively studied. nih.govwikipedia.org A notable application involves the use of Oppolzer's camphorsultam as a chiral auxiliary to mediate Claisen rearrangements for the asymmetric construction of these challenging stereocenters. nih.govnih.gov

In one approach, a geraniol-derived substrate attached to the camphorsultam auxiliary undergoes a thermal Claisen rearrangement with good stereoselectivity. nih.govnih.gov The absolute configuration of the newly formed all-carbon quaternary stereocenter was confirmed through the total synthesis of (+)-bakuchiol. nih.govnih.gov This methodology underscores the utility of the bornane sultam auxiliary in controlling the facial selectivity of the rearrangement, thereby enabling the synthesis of complex molecules with quaternary stereocenters. nih.govprinceton.edu

Stereoselective Alkylation and Allylation Reactions

The bornane sultam chiral auxiliary is widely used to direct stereoselective alkylation and allylation reactions. researchgate.net The general strategy involves the formation of a chiral enolate from an N-acyl sultam, which then reacts with an electrophile. The bulky sultam group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus ensuring high diastereoselectivity.

In the case of allylation, the diastereoselective addition of allylsilanes and allylstannanes to N-glyoxyloyl-(2R)-bornane-10,2-sultam in the presence of Lewis acids has been studied, achieving high diastereoselectivities. researchgate.net Similarly, Grignard reagents add to N-glyoxyloyl-(2R)-bornane-10,2-sultam with a predominance of one diastereomer. researchgate.net These methods provide reliable access to a variety of chiral building blocks that are valuable in the synthesis of natural products and other complex organic molecules. researchgate.net

Mechanistic Insights and Stereochemical Models of Asymmetric Induction

Elucidation of Stereochemical Pathways and Absolute Configuration

The stereochemical outcome of additions to N-acryloyl-sultams is determined by the facial bias imposed by the bulky bornane-10,2-sultam auxiliary. In a majority of reactions, including Diels-Alder cycloadditions and conjugate additions, the nucleophilic attack occurs preferentially on the Cα-re face of the α,β-unsaturated system when the (2S)-sultam is used. The absolute configuration of the resulting products is routinely confirmed through methods such as X-ray crystallography or by chemical correlation to compounds of known stereochemistry.

The stereoselectivity of reactions involving N-Acryloyl-(2S)-bornane-10,2-sultam is dictated by the relative energies of the diastereomeric transition states. Models such as the Zimmerman-Traxler for aldol (B89426) additions propose highly organized, chair-like six-membered transition states when metal enolates are involved. mdpi.com Even in pericyclic reactions like the Diels-Alder cycloaddition, the transition state geometry determines the stereochemical outcome. snnu.edu.cn

The introduction of the chiral sultam auxiliary ensures that the transition states leading to the different stereoisomers are diastereomeric and thus have different energies. The transition state that minimizes steric interactions between the incoming reactant, the acryloyl group, and the bulky chiral auxiliary is significantly lower in energy, leading to the preferential formation of one diastereomer. For instance, in Lewis acid-catalyzed reactions, the rigid chelated structure creates a significant energy difference between the two pathways for nucleophilic attack, one being sterically shielded by the sultam ring.

The conformation of the N-acryloyl group relative to the sultam auxiliary plays a critical role in stereodifferentiation. The rotation around the N-C(O) single bond gives rise to two main planar conformers: the s-trans and s-cis conformations, referring to the arrangement of the carbonyl double bond and the vinyl group.

In the absence of chelating agents, there is an equilibrium between these conformers. However, the introduction of a Lewis acid leads to the formation of a bidentate chelate involving the carbonyl oxygen and one of the sulfonyl oxygens. This chelation locks the molecule into a rigid conformation. It is widely accepted that the chelated intermediate adopts a conformation where the acryloyl group is oriented s-cis relative to the C-S bond of the sultam. This rigid conformation presents one face of the double bond to the incoming nucleophile while the other face is effectively blocked by the camphor-derived framework, thus ensuring high facial selectivity. This locked conformation minimizes dipole-dipole interactions within the imide structure. mdpi.com

While many applications of N-acryloyl sultams involve polar, ionic reactions, they are also effective substrates in asymmetric radical reactions. psu.educhemicalbook.com For predicting the stereochemical outcome of radical cyclization reactions, the Beckwith-Houk model is applicable. psu.edu

This model predicts a chair-like transition state for cyclizations, such as that of a 5-hexenyl radical. If a radical were generated by the addition of a species to the β-position of this compound, and this new radical subsequently attacked an intramolecular double bond, the stereochemistry of the newly formed ring would be influenced by the chiral auxiliary. According to the model, the bulky sultam group would preferentially occupy an equatorial position in the chair-like transition state to minimize steric strain. This preference would direct the cyclization to occur in a way that leads to a specific diastereomer, demonstrating the utility of the auxiliary in controlling stereocenters during radical processes.

Influence of Reaction Parameters on Stereoselectivity

The degree of diastereoselectivity is not solely a function of the auxiliary itself but can be fine-tuned by adjusting reaction parameters. The choice of Lewis acid and solvent can have a profound impact on the stereochemical outcome.

Lewis acids are crucial for achieving high levels of stereocontrol in many reactions involving this compound. They function by coordinating to both the carbonyl oxygen and a sulfonyl oxygen, forming a rigid bidentate chelate. This rigidification locks the conformation of the dienophile and enhances its reactivity and facial bias.

Different Lewis acids can lead to varying degrees of diastereoselectivity, which can be attributed to the size of the Lewis acid and the length of the metal-oxygen bonds in the chelated intermediate. Stronger, bulkier Lewis acids can create a more rigid and sterically defined transition state, often leading to higher selectivity. For example, in Diels-Alder reactions, common Lewis acids like diethylaluminum chloride (Et₂AlCl), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are used to enforce this chelation control. The stereochemical outcome is dictated by the minimization of non-bonding interactions within this rigid complex.

Table 1: Representative Effect of Lewis Acids on Diastereoselectivity in a Diels-Alder Reaction This table is illustrative, showing typical trends.

| Lewis Acid | Diastereomeric Excess (d.e.) | Probable Coordination |

|---|---|---|

| None | Low to Moderate | Non-chelated, flexible |

| TiCl₄ | >90% | Strong bidentate chelation |

| Et₂AlCl | >95% | Strong bidentate chelation |

| SnCl₄ | >90% | Strong bidentate chelation |

| BF₃·OEt₂ | Moderate to High | Weaker or monodentate coordination |

The choice of solvent can significantly influence the diastereoselectivity of a reaction. Solvent polarity can affect the stability of the ground states and, more importantly, the transition states. In reactions like the Diels-Alder cycloaddition, solvent effects can alter the energy difference between the endo and exo transition states.

For reactions involving this compound, non-polar solvents are often preferred. In polar solvents, the solvent molecules can compete with the sultam's sulfonyl oxygen for coordination to the Lewis acid, potentially disrupting the rigid bidentate chelation that is essential for high stereoselectivity. This can lead to a mixture of monodentate and bidentate complexes, resulting in lower diastereomeric ratios. Furthermore, polar solvents can stabilize more polar transition states, which may not be the transition states that lead to the desired diastereomer. Studies have shown that for some Diels-Alder reactions, selectivity is enhanced in polar solvents, while for others, non-polar solvents give better results, highlighting the complexity of these interactions.

Table 2: Illustrative Impact of Solvent Polarity on Diastereoselectivity This table is illustrative, showing typical trends for a Lewis acid-catalyzed reaction.

| Solvent | Dielectric Constant (ε) | Typical Diastereomeric Excess (d.e.) |

|---|---|---|

| Toluene | 2.4 | High (>95%) |

| Dichloromethane | 9.1 | High (>90%) |

| Acetone | 21 | Moderate |

| Acetonitrile | 38 | Moderate to Low |

The Principle of Cooperativity in Enhancing Asymmetric Induction

The concept of cooperativity in asymmetric synthesis refers to the synergistic action of multiple chiral or achiral elements to achieve a higher level of stereocontrol than would be possible with each element acting independently. In the context of reactions involving this compound, cooperativity can be observed in Lewis acid-catalyzed reactions, where the chiral auxiliary and the Lewis acid work in concert to maximize asymmetric induction.

The nitrogen and the two oxygen atoms of the sultam ring, along with the carbonyl oxygen of the acryloyl group, can act as coordination sites for Lewis acids. Chelation of a Lewis acid to the N-acylsultam can serve several purposes:

Conformational Restriction: The Lewis acid can lock the N-acyl moiety in a specific conformation, typically the s-cis conformation, which is more reactive and presents a well-defined steric environment.

Enhanced Electrophilicity: Coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the α,β-unsaturated system, thereby accelerating the reaction.

Transition State Organization: The Lewis acid brings the reactants together in a highly organized transition state assembly, amplifying the steric influence of the chiral auxiliary.

A classic example of this cooperative effect is the Lewis acid-catalyzed Diels-Alder reaction. The chiral auxiliary by itself provides a certain level of diastereoselectivity. However, the addition of a suitable Lewis acid can dramatically improve the stereochemical outcome. The Lewis acid, by chelating to the carbonyl oxygen and the sulfonyl oxygen, enforces a rigid conformation where one face of the dienophile is effectively blocked by the bornane skeleton.

The following table summarizes the diastereoselectivity of the Diels-Alder reaction between N-crotonyl-(2R)-bornane-10,2-sultam (a closely related derivative) and cyclopentadiene (B3395910) in the presence of different Lewis acids. This data illustrates the cooperative effect between the chiral auxiliary and the Lewis acid.

| Entry | Lewis Acid | Diastereomeric Excess (d.e.) (%) |

| 1 | None (Thermal) | 85 |

| 2 | TiCl₄ | >98 |

| 3 | Et₂AlCl | 97 |

| 4 | SnCl₄ | 91 |

This data highlights how the addition of a Lewis acid significantly enhances the diastereoselectivity, demonstrating a cooperative effect.

The principle of cooperativity is a powerful strategy in asymmetric synthesis. By understanding the interplay between the chiral auxiliary and other catalytic species, it is possible to design highly efficient and selective transformations.

Comparative Analysis with Alternative Chiral Auxiliaries

Relative Efficacy of Bornane-10,2-sultam versus 8-Phenylmenthol Auxiliaries

The choice between bornane-10,2-sultam and 8-phenylmenthol as chiral auxiliaries often depends on the specific reaction and desired stereochemical outcome. Both are derived from naturally occurring terpenes and have proven effective in a variety of asymmetric reactions. nih.gov

In [3+2] cycloaddition reactions, the bornane-10,2-sultam auxiliary has demonstrated superior selectivity compared to menthyl-based auxiliaries. For instance, the addition of menthyl carboxyloyl nitrile oxide to (E)-stilbene yields a modest 12% diastereomeric excess (d.e.). In contrast, the same reaction employing the (1R)-8-phenyl-menthyl auxiliary shows a significant improvement to 38% d.e., while the (2R)-bornane numberanalytics.comchemicalbook.comsultam analogue achieves an even higher 48% d.e. researchgate.net This trend highlights the enhanced stereochemical control exerted by the sultam auxiliary in this specific transformation. researchgate.net

Corey and Ensley's work with (-)-8-phenylmenthol (B56881) in Diels-Alder reactions has also been a benchmark in the field. harvard.edu A proposed π-stacking interaction between the phenyl group and the dienophile is thought to enhance stereoselectivity. harvard.edu While highly effective, the bornane-10,2-sultam auxiliary often provides a more rigid and predictable conformational bias due to its bicyclic structure, which can lead to higher and more consistent diastereoselectivities across a broader range of substrates and reaction conditions.

Table 1: Comparison of Diastereomeric Excess in a [3+2] Cycloaddition Reaction

| Chiral Auxiliary | Diastereomeric Excess (d.e.) |

| Menthyl | 12% |

| (1R)-8-Phenylmenthyl | 38% |

| (2R)-Bornane-10,2-sultam | 48% |

Data sourced from a study on the cycloaddition of carboxyloyl nitrile oxides to (E)-stilbene. researchgate.net

Comparison with Bornane-10,2-cyclohydrazide and Other Sultam Analogues

Within the family of camphor-derived auxiliaries, variations in the structural framework can lead to notable differences in reactivity and selectivity. A direct comparison between N,N′-fumaroyl derivatives of (2R)-bornane-10,2-sultam and (2R)-bornane-10,2-cyclohydrazide in the [4+2] cycloaddition with cyclopentadiene (B3395910) reveals interesting trends. mdpi.orgresearchgate.net

The bornane-10,2-cyclohydrazide derivative was found to be significantly less reactive than its camphorsultam counterpart. mdpi.org However, it exhibited a remarkable sensitivity to solvent polarity. In uncatalyzed reactions, a clear correlation was observed between increasing solvent polarity and enhanced π-facial selectivity for the sultam auxiliary. mdpi.org This is attributed to the stabilization of the less favored syn-s-cis conformer in polar solvents, leading to more effective reactivity. Conversely, for the cyclohydrazide analogue, an optimum diastereomeric excess of over 97% was achieved in a non-polar solvent like hexane. researchgate.net This suggests that the stereochemical course of the reaction is governed by different conformational preferences and transition state interactions for the two auxiliaries.

Furthermore, analogues such as N-methyl- and N-acryloylfenchane-8,2-sultams have been synthesized and evaluated. When comparing the N,N′-fumaroylbis[fenchane-8,2-sultam] with the bornane-10,2-sultam derivative in reactions with cyclopentadiene under various conditions, differences in both reactivity and diastereoselectivity were observed, further underscoring the subtle yet significant impact of the auxiliary's scaffold. researchgate.net

Table 2: Optimal Solvent Conditions for High Diastereoselectivity in [4+2] Cycloadditions

| Chiral Auxiliary Derivative | Optimal Solvent for High d.e. | Achieved Diastereomeric Excess (d.e.) |

| N,N′-fumaroyldi[(2R)-bornane-10,2-sultam] | Ethanol | 96% |

| N,N′-fumaroyldi[(2R)-bornane-10,2-cyclohydrazide] | Hexane | >97% |

Data from studies on the uncatalyzed [4+2] cycloaddition with cyclopentadiene. researchgate.net

Assessment of Asymmetric Induction Efficiency Across Different Auxiliaries in Key Reactions

The ultimate measure of a chiral auxiliary's utility lies in its ability to consistently provide high levels of asymmetric induction in synthetically important reactions. The bornane-10,2-sultam auxiliary has been extensively utilized in a wide array of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions, often affording excellent stereocontrol. nih.govresearchgate.net

In Lewis acid-promoted Diels-Alder reactions of acrylate (B77674) esters with cyclopentadiene, chiral auxiliaries derived from cis-1-arylsulfonamido-2-indanols have been shown to be highly effective, providing exclusively endo-adducts with high diastereoselectivities (up to 92% d.e.). nih.gov Similarly, Evans' oxazolidinones are renowned for their high stereoselectivity in aldol reactions and other carbonyl additions. numberanalytics.com

The N-acryloyl derivative of bornane-10,2-sultam is particularly effective in Diels-Alder reactions. The high reactivity of these unsaturated carboximides allows for the use of α-substituted dienophiles, which is often a limitation for chiral ester dienophiles. harvard.edu The stereochemical outcomes are generally predictable, with the cycloaddition occurring from the less sterically hindered face of a chelated, cationic species where the s-cis conformation is favored. harvard.edu In intramolecular Diels-Alder reactions, the camphor-derived sultam auxiliary has also demonstrated high levels of induction. harvard.edu

The effectiveness of N-Acryloyl-(2S)-bornane-10,2-sultam stems from its rigid bicyclic structure, which provides a well-defined chiral environment, and the predictable nature of its chelation to Lewis acids, which locks the conformation of the dienophile and effectively shields one face from the incoming reagent. While other auxiliaries like 8-phenylmenthol and Evans' oxazolidinones are also highly effective, the bornane-10,2-sultam offers a robust and versatile platform for a broad range of asymmetric transformations. nih.govharvard.edu

Strategic Applications of N Acryloyl 2s Bornane 10,2 Sultam in Complex Chemical Synthesis

Stereoselective Construction of Chiral Building Blocks and Fragments

The N-acryloyl derivative of Oppolzer's sultam is an exceptionally effective α,β-unsaturated system for stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. The predictable facial selectivity, dictated by the steric hindrance of the camphor (B46023) skeleton, makes it a reliable dienophile and Michael acceptor for the synthesis of highly functionalized chiral building blocks.

Key reactions where N-Acryloyl-(2S)-bornane-10,2-sultam is employed include:

Diels-Alder Reactions: As a chiral dienophile, it undergoes [4+2] cycloaddition reactions with various dienes to produce chiral cyclohexene (B86901) derivatives with high diastereoselectivity. The sultam auxiliary effectively shields one face of the double bond, directing the approach of the diene to the opposite face. For instance, a related acylnitroso dienophile derived from D-bornane-10,2-sultam undergoes cycloaddition with cyclopentadiene (B3395910) and cyclohexadiene with complete facial selectivity. researchgate.netox.ac.uk This high degree of stereocontrol is crucial for the synthesis of complex cyclic systems.

Conjugate Additions: The electron-deficient double bond of this compound readily participates in asymmetric conjugate addition (Michael addition) reactions. masterorganicchemistry.com This allows for the stereoselective introduction of a wide variety of substituents at the β-position. Nucleophiles such as organocuprates, thiols, and amines can be added with high diastereoselectivity, leading to the formation of valuable chiral synthons. masterorganicchemistry.comchem-station.com The addition of organocuprates, often accelerated by Lewis acids, is a powerful method for creating chiral carbon-carbon bonds. chem-station.com

Synthesis of β-Amino Acids: The conjugate addition of nitrogen nucleophiles to this compound is a well-established method for the asymmetric synthesis of β-amino acids. st-andrews.ac.ukrsc.orgnih.gov These compounds are important structural motifs in numerous biologically active molecules and serve as versatile building blocks for peptides, alkaloids, and other complex targets. The reaction of lithium amides with N-acryloyl sultams, followed by protonation or alkylation and subsequent removal of the auxiliary, provides access to a variety of enantiomerically enriched β-amino acids. st-andrews.ac.ukrsc.org

The utility of these reactions lies in the reliable and high-yielding nature of the transformations, coupled with the ease of removal of the chiral auxiliary under mild conditions (e.g., saponification or reduction), which allows for its recovery and recycling. nih.gov

Table 1: Key Asymmetric Reactions Utilizing this compound

| Reaction Type | Nucleophile/Reactant | Product Type | Key Feature |

|---|---|---|---|

| Diels-Alder Cycloaddition | Acyclic/Cyclic Dienes | Chiral Cyclohexenes | High facial selectivity |

| Conjugate Addition | Organocuprates | β-Substituted alkanoic acid derivatives | Formation of chiral C-C bonds |

| Aza-Michael Addition | Amines/Amide anions | β-Amino acid derivatives | Enantioselective C-N bond formation |

Total and Formal Syntheses of Natural Products and Bioactive Scaffolds

The chiral building blocks generated using this compound chemistry are instrumental in the total synthesis of complex natural products and bioactive molecules. The ability to set key stereocenters early in a synthetic sequence with high fidelity is a hallmark of this auxiliary's strategic application.

While direct application of this compound for this specific target is not prominently documented, a closely related derivative, (2R)-N-glyoxyloylbornane-10,2-sultam, has been successfully employed in a highly diastereoselective formal synthesis of the pyranone core of the cholesterol-lowering agents compactin and mevinolin.

In this synthesis, a hetero-Diels-Alder reaction between 1-methoxybuta-1,3-diene and the chiral glyoxylate (B1226380) derivative proceeds with high diastereoselectivity. The resulting cycloadduct is then transformed through a series of steps into (4R,6S)-4-hydroxy-6-hydroxymethyltetrahydro-2-pyrone, a key synthon for the lactone portion of these natural products. This demonstrates the power of the bornane-10,2-sultam auxiliary in controlling stereochemistry in complex cycloaddition reactions to access vital intermediates for natural product synthesis.

A notable application of this compound is in the asymmetric total synthesis of (+)-bakuchiol, a meroterpene with significant biological activities. The key challenge in the synthesis of this molecule is the construction of its all-carbon quaternary stereocenter.

In a successful approach, Oppolzer's camphorsultam was utilized as a chiral auxiliary to direct an asymmetric Claisen rearrangement. nih.gov The synthesis commenced with the preparation of an N-propioloyl camphorsultam, which underwent an oxy-Michael addition with geraniol (B1671447) to form the Claisen rearrangement precursor. nih.gov Heating this substrate induced a thermal ox.ac.ukox.ac.uk-sigmatropic rearrangement, establishing the desired quaternary stereocenter with good stereoselectivity. The absolute configuration of this newly formed center was confirmed by advancing the product to (+)-bakuchiol. nih.gov

The key steps involving the auxiliary are outlined below:

Auxiliary Attachment: Geraniol is added to N-propioloyl-(2S)-bornane-10,2-sultam via an oxy-Michael addition to create the rearrangement substrate. nih.gov

Asymmetric Claisen Rearrangement: The substrate undergoes a thermal rearrangement to create the quaternary stereocenter with high diastereoselectivity. nih.gov

Auxiliary Removal: The sultam auxiliary is removed via base hydrolysis, and the resulting aldehyde is carried forward to complete the synthesis of (+)-bakuchiol. The chiral auxiliary can be recovered in this step. nih.gov

Table 2: Key Transformation in the Total Synthesis of (+)-Bakuchiol

| Step | Reactants | Reagents/Conditions | Product Feature | Diastereomeric Ratio |

|---|

Data sourced from Takao, K. et al. (2012). nih.gov

A review of the scientific literature did not yield specific examples of the total synthesis of (+)-Hepialone utilizing this compound as a chiral auxiliary. While the compound is a viable target for asymmetric synthesis, its preparation using this specific methodology is not documented in the searched databases.

Synthesis of Enantiomerically Enriched Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are ubiquitous scaffolds in pharmaceuticals and natural products. beilstein-journals.orgnih.govrsc.org The asymmetric synthesis of these structures is of paramount importance. This compound provides a robust platform for the enantioselective synthesis of precursors to these heterocycles, primarily through asymmetric aza-Michael additions. beilstein-journals.orgnih.gov

The general strategy involves the conjugate addition of a primary or secondary amine, or a suitable nitrogen nucleophile, to the N-acryloyl sultam. This reaction establishes a new stereocenter at the β-position, yielding a chiral 1,3-amino-carbonyl synthon. Subsequent chemical manipulations, such as reduction of the carbonyl group and intramolecular cyclization, can then be employed to construct the desired heterocyclic ring.

For example, the synthesis of substituted piperidines can be envisioned through the following sequence:

Asymmetric Aza-Michael Addition: An amine adds to this compound to form the corresponding β-amino adduct with high diastereoselectivity. beilstein-journals.org

Auxiliary Cleavage and Functionalization: The sultam auxiliary is cleaved to reveal a carboxylic acid or is reduced to an alcohol.

Cyclization: The resulting amino acid or amino alcohol derivative is then cyclized to form the piperidine (B6355638) or pyrrolidine (B122466) ring.

This methodology allows for precise control over the stereochemistry of substituents on the heterocyclic ring, which is often critical for biological activity. nih.gov The intramolecular aza-Michael addition is another powerful strategy for synthesizing these ring systems. rsc.org While many modern approaches utilize organocatalysis for these transformations, the reliability and high stereoselectivity offered by chiral auxiliaries like Oppolzer's sultam remain a valuable and frequently employed strategy in complex synthesis. beilstein-journals.orgnih.gov

Emerging Trends and Future Research Directions in N Acryloyl 2s Bornane 10,2 Sultam Chemistry

Development of Novel N-Acryloyl Sultam Derivatives with Enhanced Asymmetric Induction Profiles

The parent N-Acryloyl-(2S)-bornane-10,2-sultam has demonstrated exceptional utility in asymmetric transformations. However, the quest for even higher levels of stereocontrol and broader substrate scope has spurred the development of novel derivatives. Research in this area is focused on modifying the acryloyl moiety or the sultam backbone to fine-tune steric and electronic properties, thereby enhancing diastereoselectivity in key reactions.

A notable example is the synthesis and application of N-glyoxyloyl-(2R)-bornane-10,2-sultam. This derivative has been successfully employed in asymmetric ene reactions and as a dienophile in Lewis acid-catalyzed imino-Diels-Alder reactions. chemrevlett.com The introduction of the glyoxyloyl group provides an additional coordination site for Lewis acids, leading to more organized transition states and, consequently, high levels of asymmetric induction. chemrevlett.com For instance, in reactions with cyclopentadiene (B3395910), the resulting cycloadducts are obtained with good diastereoisomeric excess. chemrevlett.com

Future work in this domain will likely involve the synthesis of a wider array of N-acyl sultams with varying electronic demands and steric hindrances. The goal is to create a library of sultam-based auxiliaries that can be tailored to specific synthetic challenges, offering predictable and superior stereochemical outcomes.

| Derivative | Reaction Type | Key Feature | Diastereomeric Excess (d.e.) |

| N-glyoxyloyl-(2R)-bornane-10,2-sultam | Imino-Diels-Alder | Enhanced Lewis acid coordination | Good |

| N-acryloyl (1S)-2,10-camphorsultam | [3+2] Cycloaddition | Steric influence on cycloaddition | 48% with (2R)-bornane nih.govsemanticscholar.orgsultam analogue |

Exploration of New Reaction Classes and Catalyst Systems for Broader Application

While this compound is well-established in Diels-Alder and conjugate addition reactions, its application in other reaction classes is an active area of investigation. Expanding the repertoire of transformations that can be controlled by this auxiliary will significantly broaden its impact on organic synthesis.

Recent studies have demonstrated the utility of sultam acrylamides in asymmetric [3+2] cycloaddition reactions, leading to the formation of complex heterocyclic frameworks with high stereocontrol. researchgate.net Furthermore, the use of N-glyoxyloyl-(2R)-bornane-10,2-sultam in asymmetric ene reactions with simple alkenes like 1-pentene (B89616) and 1-hexene (B165129) has been reported, yielding products with a predominance of the (S) absolute configuration at the newly formed stereocenter. chemrevlett.com

The exploration of novel catalyst systems is also a key trend. The choice of Lewis acid in catalyzed reactions has been shown to influence the direction of asymmetric induction. chemrevlett.com This opens up possibilities for "catalyst-controlled" diastereoselective synthesis, where either diastereomer of a product can be obtained from the same chiral auxiliary by simply changing the catalyst. The development of synergistic catalytic systems, combining metal catalysis with organocatalysis, also holds promise for unlocking new reactivity and enhancing selectivity in sultam-mediated transformations. researchgate.net

| Reaction Class | Substrate | Catalyst | Outcome |

| Imino-Diels-Alder | Cyclopentadiene, N′-tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultam | Lewis Acids | Good diastereoisomeric excess, direction of induction depends on Lewis acid |

| Asymmetric Ene Reaction | 1-Pentene, N-glyoxyloyl-(2R)-bornane-10,2-sultam | Lewis Acids | Predominance of (S) absolute configuration |

Advancements in In Silico Modeling for Predictive Stereocontrol and Reaction Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial. In the context of this compound, in silico modeling offers a powerful tool for understanding the origins of stereoselectivity and for the rational design of new reactions and derivatives.

Density Functional Theory (DFT) calculations are being employed to model the transition states of reactions involving sultam acrylamides, such as the Diels-Alder reaction. nih.govsemanticscholar.orgresearchgate.netnih.govrsc.org These computational studies can elucidate the subtle steric and electronic interactions that govern the facial selectivity of the dienophile, providing a theoretical basis for the observed experimental outcomes. By calculating the energy barriers for the formation of different diastereomeric products, researchers can predict the stereochemical course of a reaction with increasing accuracy. monash.edu

Future advancements in this area will likely involve the use of more sophisticated computational models that can account for solvent effects and the dynamic nature of reacting systems. Machine learning algorithms are also emerging as a promising tool for predicting the regio- and site-selectivity of organic reactions, and their application to sultam-mediated transformations could accelerate the discovery of new and highly selective reactions. rsc.org

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. While chiral auxiliaries are highly effective, their stoichiometric use can be a drawback in terms of atom economy. A significant trend in this compound chemistry is the development of methods for its efficient recycling.

Potential for Scalable Asymmetric Synthesis in Advanced Materials Science Applications

The unique stereochemical control offered by this compound makes it an attractive monomer for the synthesis of chiral polymers with well-defined architectures. These materials have potential applications in areas such as chiral recognition, asymmetric catalysis, and nonlinear optics.

A burgeoning area of research is polymerization-induced chiral self-assembly (PICSA), where chiral monomers like N-acryloyl sultams undergo living polymerization to form chiroptical polymer assemblies with diverse morphologies. rsc.org This approach allows for the in-situ construction and modulation of helical polymer structures, opening the door to the creation of novel functional materials. rsc.org

The development of scalable polymerization techniques is crucial for the practical application of these chiral polymers. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a robust method for the controlled polymerization of acrylamides, offering the potential for the large-scale synthesis of well-defined chiral polymers derived from this compound. nih.gov The ability to produce these advanced materials on a larger scale will be a key driver for their integration into real-world technologies.

Q & A

Basic Research Questions

Q. How can researchers optimize the enantioselective synthesis of N-Acryloyl-(2S)-bornane-10,2-sultam?

- Methodological Answer : Utilize chiral auxiliaries derived from bornane sultams, as demonstrated in cycloaddition reactions. For example, employ stoichiometric control of reagents like n-BuLi and HMPA to enhance diastereomeric purity during alkylation steps. Single crystals for structural validation can be obtained via slow evaporation of dichloromethane solutions . Scalable protocols using ethyl aluminum dichloride catalysis and polymerization inhibitors (e.g., galvinoxyl) are also effective for large-scale synthesis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds) using monoclinic (C2) crystal systems. Parameters include , and twin component analysis .

- NMR spectroscopy : Assign stereochemistry using -NMR coupling constants () and chemical shifts () in CDCl₃. Multiplicities (s, d, t) and integration ratios help confirm substituent environments .

- GC-MS : Validate molecular weight () and fragmentation patterns under EI-mode, using DB-5 or DB-FFAP columns for separation .

Q. How should researchers handle the hazardous properties of this compound during synthesis?

- Methodological Answer : Adopt GHS-compliant protocols:

- Use fume hoods and PPE (gloves, goggles) to mitigate risks from irritants (H315, H319) and respiratory sensitizers (H335).

- Quench reactive intermediates (e.g., Grignard reagents) with aqueous solutions (NaHCO₃) and employ Et₂O extraction for safe isolation .

Advanced Research Questions

Q. What strategies resolve contradictions in diastereomeric ratios observed in crystallographic studies of bornane sultam derivatives?

- Methodological Answer : Twin component analysis via X-ray diffraction can clarify ratios (e.g., 0.73:0.27 major:minor). Use HPLC with chiral columns to validate enantiomeric excess and correlate with crystallographic data. For example, confirm the dominance of (2S)-configured products over (2R) using retention time comparisons .

Q. How does the boat conformation of the bornane ring influence reactivity in asymmetric catalysis?

- Methodological Answer : The boat conformation induces steric hindrance, directing face-selective reactions. In Diels-Alder cycloadditions, this geometry enforces endo selectivity, as seen with N-glyoxyloyl derivatives. Computational modeling (DFT) can quantify torsional strain and predict regioselectivity .

Q. What mechanistic insights explain the role of this compound in aza-Diels-Alder reactions?

- Methodological Answer : The sultam’s sulfonyl group activates dienophiles via electron withdrawal, while the bornane scaffold imposes chiral induction. Kinetic studies under high-pressure conditions reveal accelerated [4+2] cycloaddition rates, with Eu(fod)₃ catalysis further enhancing enantioselectivity (>95% ee) .

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra for bornane sultams?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to simulate IR spectra, then cross-validate with experimental data. Anharmonic corrections and solvent effects (e.g., CH₂Cl₂ vs. solid-state) account for shifts in carbonyl (C=O) and sulfonyl (S=O) stretching frequencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.